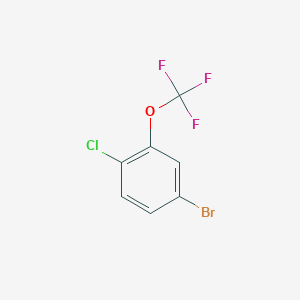

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1-chloro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYJUHWBFADNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627882 | |

| Record name | 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406232-79-9 | |

| Record name | 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406232-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Properties of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, addressing its CAS number, physicochemical properties, and potential synthetic pathways. Due to the limited availability of experimental data for this specific molecule, this document also includes information on the closely related and more thoroughly characterized analogue, 4-Bromo-1-chloro-2-(trifluoromethyl)benzene, to provide a comparative context for researchers.

Compound Identification and Properties

A critical point of clarification is the distinction between the requested compound, 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, and the structurally similar 4-Bromo-1-chloro-2-(trifluoromethyl)benzene. The latter is more widely documented in chemical literature and supplier databases.

-

4-Bromo-1-chloro-2-(trifluoromethyl)benzene : This compound is well-documented with the CAS Number 445-01-2 .[2][3][4]

The following tables summarize the available quantitative data for both compounds to facilitate comparison.

Table 1: Physicochemical Properties of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene (Predicted Data)

| Property | Value | Source |

| Molecular Formula | C7H3BrClF3O | [1] |

| Monoisotopic Mass | 273.9008 Da | [1] |

| XlogP (Predicted) | 4.4 | [1] |

Source: PubChemLite. Data is computationally predicted and awaits experimental verification.

Table 2: Physicochemical Properties of 4-Bromo-1-chloro-2-(trifluoromethyl)benzene (Experimental and Calculated Data)

| Property | Value | Source |

| CAS Number | 445-01-2 | [2][3][4] |

| Molecular Formula | C7H3BrClF3 | [4] |

| Molecular Weight | 259.45 g/mol | [4] |

| Normal Boiling Point (Tboil) | 465.15 K (Predicted) | [2] |

| logP (Octanol/Water Partition Coefficient) | 4.168 (Predicted) | [2] |

| Water Solubility (log10WS) | -4.01 mol/L (Predicted) | [2] |

Source: Sinfoo Biotech, Cheméo. Some physical properties are predicted.

Synthesis and Experimental Protocols

A general method for the synthesis of a related compound, 1-bromo-4-(trifluoromethoxy)benzene, involves the electrophilic bromination of 4-(trifluoromethoxy)benzene using N-Bromosuccinimide (NBS) or elemental bromine (Br₂).[5] The trifluoromethoxy group is moderately deactivating but directs ortho- and para-substitution. Steric hindrance at the ortho positions favors bromination at the para position.[5]

A patent for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds describes processes that may be adaptable.[6] For instance, the preparation of trifluoromethoxy benzene from trichloromethoxy benzene with anhydrous HF is a key step.[6]

Below is a generalized, hypothetical experimental protocol for the bromination step of a trifluoromethoxy-substituted benzene, which researchers could adapt and optimize.

Hypothetical Protocol: Electrophilic Bromination

-

Dissolution : Dissolve the starting material, 1-chloro-2-(trifluoromethoxy)benzene, in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask.

-

Cooling : Cool the solution to 0°C in an ice bath to control the reaction exothermicity.

-

Reagent Addition : Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent, dropwise to the cooled solution with constant stirring. A catalyst like iron(III) bromide may be required.

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching : Once the reaction is complete, quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate, to consume any unreacted bromine.

-

Workup : Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. However, bromophenol derivatives, in general, have been studied for their potential biological activities, including antioxidant and anticancer properties.[7] The biological activity of a related compound, 4-Bromo-1-chloro-2-(chloromethyl)benzene, is attributed to its nature as a benzylic halide, which allows it to react with biological nucleophiles.[8] This reactivity has been explored in the synthesis of CCR5 antagonists for potential use in HIV treatment.[8] Any investigation into the biological effects of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene would be novel research.

Visualizations

To aid in conceptualizing the chemical relationships and potential synthetic routes, the following diagrams are provided.

References

- 1. PubChemLite - 4-bromo-1-chloro-2-(trifluoromethoxy)benzene (C7H3BrClF3O) [pubchemlite.lcsb.uni.lu]

- 2. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- (CAS 445-01-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 445-01-2|4-Bromo-1-chloro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 4. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-,(CAS# 445-01-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Buy 4-Bromo-1-chloro-2-(chloromethoxy)benzene [smolecule.com]

An In-depth Technical Guide to 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group, makes it an attractive building block for the synthesis of more complex molecules. The trifluoromethoxy group, in particular, is of significant interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a summary of the available physicochemical properties, general synthetic strategies, and potential applications of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClF₃O | |

| Molecular Weight | 275.45 g/mol | |

| CAS Number | 406232-79-9 | [2][3] |

| Predicted XlogP | 4.4 |

Note: The lack of comprehensive experimental data highlights the need for further characterization of this compound.

Spectroscopic Data

While a full experimental dataset is not available, the following provides an indication of the expected spectroscopic characteristics.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to the various substituents. |

| ¹³C NMR | The spectrum would show distinct signals for the seven carbon atoms, with the carbon attached to the trifluoromethoxy group and the halogens showing characteristic shifts. |

| ¹⁹F NMR | A singlet would be expected for the -OCF₃ group. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| Infrared (IR) | Characteristic C-Br, C-Cl, C-O, and C-F stretching vibrations would be present. |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is not publicly documented, its synthesis can be conceptually designed based on established organic chemistry reactions for analogous compounds. A potential synthetic route could involve the multi-step functionalization of a benzene ring.

The reactivity of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is dictated by its functional groups. The bromine atom is a good leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of C-C, C-N, and C-O bonds. The aromatic ring can also undergo electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of the incoming group.

Applications in Drug Discovery and Research

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its ability to modulate key drug properties.[1] Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group can offer distinct electronic and conformational properties.[1]

Compounds containing the trifluoromethoxy group are being explored for a wide range of therapeutic areas. While there is no specific biological activity reported for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, its structural motifs are present in molecules with various biological activities. As a versatile building block, it can be used in the synthesis of novel compounds for screening in drug discovery programs.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel chemical entity like 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.

Caption: Logical workflow for the characterization of a novel chemical entity.

Safety and Handling

Specific safety and handling information for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is not available. However, based on the safety data for structurally similar compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is a chemical compound with significant potential as a building block in the synthesis of novel molecules for various applications, particularly in drug discovery. While there is a notable lack of comprehensive experimental data for this specific compound, its structural features suggest it is a valuable tool for chemists. Further experimental characterization of its physicochemical properties and biological activities is warranted to fully explore its potential.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-bromo-1-chloro-2-(trifluoromethoxy)benzene,406232-79-9-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 3. 406232-79-9|4-Bromo-1-chloro-2-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and key physicochemical properties of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. The information is presented for easy reference and integration into research and development workflows.

Core Molecular Data

The fundamental properties of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene are summarized in the table below. These values are essential for experimental design, computational modeling, and chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₃BrClF₃O |

| Molecular Weight | 275.45 g/mol [1] |

| Monoisotopic Mass | 273.9008 Da[2] |

| IUPAC Name | 4-bromo-1-chloro-2-(trifluoromethoxy)benzene[2] |

| SMILES | C1=CC(=C(C=C1Br)OC(F)(F)F)Cl[2] |

| InChI | InChI=1S/C7H3BrClF3O/c8-4-1-2-5(9)6(3-4)13-7(10,11,12)/h1-3H[2] |

| InChIKey | RIYJUHWBFADNIE-UHFFFAOYSA-N[2] |

Molecular Structure

The structural arrangement of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, a substituted aromatic compound, is depicted below. The benzene ring is substituted with a bromine atom at position 4, a chlorine atom at position 1, and a trifluoromethoxy group at position 2.

Experimental Protocols

Logical Relationships of Molecular Components

The following diagram illustrates the connectivity of the constituent atoms within the 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene molecule, highlighting the core benzene structure and its various substituents.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of potential synthetic pathways for the preparation of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, a halogenated aromatic compound with applications in the development of pharmaceuticals and agrochemicals. The presence of bromo, chloro, and trifluoromethoxy substituents on the benzene ring makes it a valuable building block in organic synthesis. This document outlines two primary retrosynthetic approaches and provides detailed, albeit exemplary, experimental protocols based on established chemical transformations.

Pathway 1: Electrophilic Bromination of 1-Chloro-2-(trifluoromethoxy)benzene

This pathway commences with the commercially available 1-chloro-2-(trifluoromethoxy)benzene and introduces the bromine atom at the C4 position through an electrophilic aromatic substitution reaction. The trifluoromethoxy group is a deactivating but ortho-, para-directing substituent. Given that the ortho position to the trifluoromethoxy group is sterically hindered by the adjacent chlorine atom, and the other ortho position is less favored, the bromination is anticipated to proceed with high regioselectivity to the para position.

Caption: Electrophilic bromination of 1-chloro-2-(trifluoromethoxy)benzene.

Experimental Protocol:

Materials:

-

1-Chloro-2-(trifluoromethoxy)benzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-chloro-2-(trifluoromethoxy)benzene (1.0 eq) in dichloromethane.

-

Add iron(III) bromide (0.05 eq) to the solution. If using iron filings, add them and a small crystal of iodine to initiate the reaction with bromine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in dichloromethane from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to consume excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

| Reactant | M.W. | Equivalents | Quantity |

| 1-Chloro-2-(trifluoromethoxy)benzene | 196.56 | 1.0 | 10.0 g |

| Bromine | 159.81 | 1.1 | 8.9 g |

| Iron(III) bromide | 295.56 | 0.05 | 0.75 g |

| Dichloromethane | 84.93 | - | 100 mL |

| Product | M.W. | Theoretical Yield |

| 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | 275.45 | 14.0 g |

Pathway 2: Multi-step Synthesis from 4-Bromo-2-chlorophenol

Caption: Multi-step synthesis from 4-bromo-2-chlorophenol.

Experimental Protocols:

Step 1: Synthesis of 4-Bromo-2-chloroanisole

Materials:

-

4-Bromo-2-chlorophenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

To a solution of 4-bromo-2-chlorophenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Add methyl iodide (1.2 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by chromatography if necessary.

| Reactant | M.W. | Equivalents | Quantity |

| 4-Bromo-2-chlorophenol | 207.45 | 1.0 | 10.0 g |

| Methyl iodide | 141.94 | 1.2 | 8.2 g |

| Potassium carbonate | 138.21 | 1.5 | 10.0 g |

| Acetone | 58.08 | - | 150 mL |

| Product | M.W. | Theoretical Yield |

| 4-Bromo-2-chloroanisole | 221.48 | 10.7 g |

Step 2: Synthesis of 4-Bromo-1-chloro-2-(trichloromethoxy)benzene

Materials:

-

4-Bromo-2-chloroanisole

-

Chlorine gas (Cl₂)

-

A suitable solvent that is inert to chlorination (e.g., carbon tetrachloride, though less favored now, or a fluorinated solvent)

Procedure:

-

Dissolve 4-bromo-2-chloroanisole (1.0 eq) in the chosen solvent in a photochemical reactor.

-

While irradiating with a UV lamp, bubble chlorine gas through the solution.

-

Monitor the reaction by GC or ¹H NMR for the disappearance of the methoxy signal and the appearance of the product.

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

Remove the solvent under reduced pressure to obtain the crude product. This intermediate is often used in the next step without extensive purification.

| Reactant | M.W. | Equivalents | Quantity |

| 4-Bromo-2-chloroanisole | 221.48 | 1.0 | 10.0 g |

| Chlorine | 70.90 | Excess | - |

| Product | M.W. | Theoretical Yield |

| 4-Bromo-1-chloro-2-(trichloromethoxy)benzene | 324.82 | 14.7 g |

Step 3: Synthesis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Materials:

-

4-Bromo-1-chloro-2-(trichloromethoxy)benzene

-

Anhydrous hydrogen fluoride (HF) or Antimony trifluoride (SbF₃) with a catalytic amount of Antimony pentachloride (SbCl₅)

Procedure:

-

Using HF: In a pressure-resistant reactor (e.g., a stainless steel autoclave), place the crude 4-bromo-1-chloro-2-(trichloromethoxy)benzene (1.0 eq).

-

Carefully add anhydrous hydrogen fluoride (excess).

-

Heat the sealed reactor to the required temperature (e.g., 80-100 °C) for several hours.

-

After cooling, carefully vent the reactor and quench the reaction mixture with ice-water.

-

Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the final product by distillation or column chromatography.

| Reactant | M.W. | Equivalents | Quantity |

| 4-Bromo-1-chloro-2-(trichloromethoxy)benzene | 324.82 | 1.0 | 14.0 g |

| Anhydrous Hydrogen Fluoride | 20.01 | Excess | - |

| Product | M.W. | Theoretical Yield |

| 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | 275.45 | 11.9 g |

Summary of Proposed Pathways

| Pathway | Starting Material | Key Transformations | Advantages | Disadvantages |

| 1 | 1-Chloro-2-(trifluoromethoxy)benzene | Electrophilic Aromatic Substitution (Bromination) | Shorter route, potentially high regioselectivity. | Availability and cost of the starting material may be a concern. |

| 2 | 4-Bromo-2-chlorophenol | Methylation, Photochlorination, Fluorination | Utilizes more readily available starting materials. | Longer synthetic sequence, use of hazardous reagents (Cl₂, HF). |

Conclusion

The synthesis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene can be approached through multiple synthetic routes. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. The electrophilic bromination of 1-chloro-2-(trifluoromethoxy)benzene appears to be the most direct route, provided the starting material is accessible. The multi-step synthesis from 4-bromo-2-chlorophenol offers a viable alternative using more fundamental building blocks. The experimental conditions provided herein are illustrative and may require optimization for specific laboratory settings.

In-Depth Technical Guide: 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical nomenclature for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, a compound of interest in various research and development applications.

Chemical Nomenclature

The systematic naming of chemical compounds is crucial for unambiguous identification and communication within the scientific community. The International Union of Pure and Applied Chemistry (IUPAC) provides the standardized nomenclature.

Below is a summary of the IUPAC name and common synonyms for the compound.

| Name Type | Name |

| IUPAC Name | 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene |

| Synonym | Benzene, 4-bromo-1-chloro-2-(trifluoromethoxy)- |

| Synonym | 5-Bromo-2-chlorophenyl trifluoromethyl ether |

| Synonym | 4-Chloro-3-(trifluoromethoxy)bromobenzene |

| Synonym | 5-Bromo-2-chloro(trifluoromethoxy)benzene |

Nomenclature Relationship Diagram

The following diagram illustrates the relationship between the common chemical name and its corresponding IUPAC name and synonyms.

1H NMR and 13C NMR spectral data of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive analysis based on established NMR prediction methodologies and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral characteristics of this molecule.

Chemical Structure and Atom Numbering

The chemical structure of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is presented below with standardized atom numbering for unambiguous assignment of NMR signals.

Caption: Chemical structure of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is expected to show three distinct signals in the aromatic region. The chemical shifts are influenced by the electronic effects of the chloro, bromo, and trifluoromethoxy substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.55 - 7.65 | d | J(H6-H5) = 8.8 |

| H-5 | 7.40 - 7.50 | dd | J(H5-H6) = 8.8, J(H5-H3) = 2.4 |

| H-3 | 7.25 - 7.35 | d | J(H3-H5) = 2.4 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the trifluoromethoxy carbon. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹JCF) |

| C-1 | 128.0 - 132.0 | s |

| C-2 | 144.0 - 148.0 | s |

| C-3 | 122.0 - 126.0 | s |

| C-4 | 118.0 - 122.0 | s |

| C-5 | 134.0 - 138.0 | s |

| C-6 | 131.0 - 135.0 | s |

| -OCF₃ | 120.0 - 124.0 | q (J ≈ 257-260 Hz) |

Experimental Protocols

Standard experimental protocols for acquiring high-resolution ¹H and ¹³C NMR spectra of halogenated aromatic compounds are provided below.

4.1. Sample Preparation Approximately 10-20 mg of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene would be dissolved in 0.6-0.8 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The solution is then transferred to a 5 mm NMR tube.

4.2. NMR Spectrometer Data acquisition would be performed on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1][2][3] Higher field strengths provide better signal dispersion and resolution, which is crucial for analyzing complex spin systems.

4.3. ¹H NMR Parameters A standard pulse-acquire sequence would be used.[4] Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay would be necessary.

4.4. ¹³C NMR Parameters A proton-decoupled pulse sequence, such as a standard proton-decoupled ¹³C experiment, would be employed to simplify the spectrum to single lines for each carbon environment. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra for a novel compound like 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene follows a logical progression.

Caption: Workflow for NMR-based structure elucidation.

References

The Dual Nature of a "Super Halogen": A Technical Guide to the Reactivity of the Trifluoromethoxy Group on a Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF₃) group, often termed a "super-halogen," has emerged as a pivotal substituent in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, a delicate balance of strong inductive withdrawal and weak resonance donation, impart a distinct reactivity profile to the benzene ring, influencing everything from reaction outcomes to metabolic stability. This technical guide provides an in-depth exploration of the trifluoromethoxy group's impact on aromatic reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Electronic and Physicochemical Properties: A Quantitative Overview

The trifluoromethoxy group's influence on a benzene ring is multifaceted, impacting its electron density, lipophilicity, and the acidity of nearby functional groups. These effects are quantitatively captured by several key parameters.

The -OCF₃ group is a potent electron-withdrawing substituent, primarily due to the high electronegativity of the three fluorine atoms.[2] This strong inductive effect (-I) is somewhat counteracted by a weak π-donating resonance effect (+R) from the oxygen lone pairs.[1] However, the inductive effect dominates, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[3] This dual electronic nature is crucial in determining its directing effects in substitution reactions.

One of the most valuable properties of the trifluoromethoxy group in drug design is its significant contribution to lipophilicity.[2] Increased lipophilicity can enhance a molecule's ability to cross biological membranes, a critical factor for bioavailability.[4] The -OCF₃ group generally increases lipophilicity more than a trifluoromethyl (-CF₃) group.[2]

The strong electron-withdrawing nature of the trifluoromethoxy group also influences the acidity of phenols and benzoic acids, typically lowering their pKa values by 0.5 to 1.0 unit.[3]

Table 1: Key Physicochemical and Electronic Parameters of the Trifluoromethoxy Group

| Parameter | Value | Significance | Reference(s) |

| Hansch Lipophilicity Parameter (π) | 1.04 | Indicates a strong contribution to lipophilicity, greater than that of -CF₃ (0.88). | [1][5] |

| Hammett Substituent Constant (σp) | 0.35 | A positive value indicates a net electron-withdrawing effect at the para position. | [6] |

| Hammett Substituent Constant (σm) | 0.40 | A positive value signifies a strong electron-withdrawing effect at the meta position. | [6] |

| Electronegativity (Pauling Scale) | 3.7 | Highlights the strong electron-withdrawing nature of the group. | [1] |

Reactivity in Electrophilic Aromatic Substitution

Despite deactivating the benzene ring, the trifluoromethoxy group is an ortho, para-director in electrophilic aromatic substitution reactions.[1] This directing effect is a consequence of the oxygen's lone pairs, which can stabilize the cationic intermediate (arenium ion) formed during ortho and para attack through resonance. This resonance stabilization is not possible for meta attack.

Caption: Resonance stabilization favors ortho and para electrophilic attack.

However, the rate of reaction is significantly slower compared to benzene. For instance, the nitration of trifluoromethoxybenzene is up to five times slower than the nitration of benzene.[1] There is also a pronounced preference for para substitution over ortho substitution, which can be attributed to steric hindrance from the bulky -OCF₃ group.[3]

Experimental Protocol: Nitration of Trifluoromethoxybenzene

This protocol describes a typical procedure for the nitration of trifluoromethoxybenzene, yielding primarily the para-nitro product.

Materials:

-

Trifluoromethoxybenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add trifluoromethoxybenzene to the cooled sulfuric acid while stirring.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of trifluoromethoxybenzene in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to isolate 1-nitro-4-(trifluoromethoxy)benzene.[7]

Reactivity in Nucleophilic Aromatic Substitution

In stark contrast to its deactivating role in electrophilic substitution, the trifluoromethoxy group activates the benzene ring for nucleophilic aromatic substitution (SₙAr).[8] This is due to its strong electron-withdrawing nature, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. For an SₙAr reaction to occur, a good leaving group (e.g., a halide) must also be present on the ring, typically in the ortho or para position to the activating group.

Caption: The SNAr mechanism is facilitated by the stabilizing effect of the -OCF3 group.

The presence of multiple electron-withdrawing groups, such as additional trifluoromethyl groups, further enhances the ring's reactivity towards nucleophiles.[8]

Experimental Protocol: General Procedure for SₙAr with a Trifluoromethoxy-substituted Aryl Halide

This protocol outlines a general method for the reaction of a trifluoromethoxy-substituted aryl halide with a nucleophile.

Materials:

-

ortho- or para-Halotrifluoromethoxybenzene (e.g., 1-chloro-4-(trifluoromethoxy)benzene)

-

Nucleophile (e.g., sodium methoxide, an amine)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Base (if the nucleophile is neutral, e.g., an amine)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a reaction flask under an inert atmosphere, add the trifluoromethoxy-substituted aryl halide and the aprotic polar solvent.

-

Add the nucleophile (and base, if required) to the reaction mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will depend on the specific substrates.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or distillation.

Metabolic Stability and Applications in Drug Development

The trifluoromethoxy group is highly valued in medicinal chemistry for its ability to enhance metabolic stability.[4] The carbon-fluorine bonds are exceptionally strong, making the group resistant to oxidative metabolism by enzymes like cytochrome P450.[4][9] This can lead to a longer half-life of a drug in the body, potentially allowing for less frequent dosing.[4]

Caption: A typical workflow for synthesis and analysis.

The combination of increased lipophilicity and metabolic stability makes the trifluoromethoxy group a powerful tool for optimizing lead compounds in drug discovery.[2][4]

Conclusion

The trifluoromethoxy group presents a fascinating case of dual reactivity on a benzene ring. Its strong inductive electron withdrawal deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. The weaker resonance donation from the oxygen atom ensures an ortho, para-directing effect in electrophilic reactions, albeit at a reduced rate. These characteristics, coupled with its significant contribution to lipophilicity and metabolic stability, solidify the trifluoromethoxy group's importance in modern organic and medicinal chemistry. A thorough understanding of its reactivity profile is essential for any scientist working on the synthesis and development of novel molecules containing this unique functional group.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. homepages.bluffton.edu [homepages.bluffton.edu]

- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Solubility characteristics of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in organic solvents

An In-depth Technical Guide on the Solubility Characteristics of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on establishing a robust framework for researchers to generate this critical data in a systematic and reproducible manner. The guide details the widely accepted shake-flask method for solubility determination and provides a standardized template for data presentation. Furthermore, it includes visualizations of the experimental workflow and a logical scheme for qualitative solubility classification to aid in experimental design and data interpretation.

Introduction to 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound with the chemical formula C₇H₃BrClF₃O. Its structural characteristics, including the presence of a bromine atom, a chlorine atom, and a trifluoromethoxy group on the benzene ring, suggest a nonpolar nature, which generally indicates higher solubility in organic solvents compared to aqueous solutions. Understanding its solubility profile is crucial for a variety of applications, including synthetic route optimization, formulation development, and quality control in the pharmaceutical and chemical industries.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in a range of organic solvents is not extensively reported in scientific literature. Therefore, the following table is presented as a template for researchers to populate with experimentally determined data. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20°C or 25°C) and to specify the temperature at which measurements were taken.

Table 1: Experimentally Determined Solubility of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Methanol | 25 | |||

| e.g., Ethanol | 25 | |||

| e.g., Acetone | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Hexane | 25 | |||

| e.g., N,N-Dimethylformamide | 25 | |||

| e.g., Dimethyl sulfoxide | 25 |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid solute with the solvent of interest over a period of time.

3.1. Materials and Equipment

-

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID)

3.2. Procedure

-

Preparation: Add an excess amount of solid 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[1]

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.2. Logical Flow for Qualitative Solubility Classification

For a rapid initial assessment, a qualitative solubility classification can be performed. The following diagram outlines a logical approach to classifying the compound's solubility in different types of solvents.

Caption: Decision tree for qualitative solubility classification of an organic compound.

Conclusion

While specific, publicly available quantitative data on the solubility of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is scarce, this guide provides the necessary framework for researchers to generate this data reliably. The detailed protocol for the shake-flask method, along with the structured data presentation format and workflow visualizations, offers a comprehensive approach to characterizing the solubility of this compound. Accurate solubility data is fundamental for the effective application of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in research and development.

References

Health and Safety Handling Guidelines for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for handling 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in a laboratory setting. The information compiled is based on available Safety Data Sheets (SDS) and general best practices for handling hazardous chemicals. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This section provides fundamental identification and physical data for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.

| Identifier | Value |

| Chemical Name | 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene |

| CAS Number | 406232-79-9 |

| Molecular Formula | C₇H₃BrClF₃O |

| Molecular Weight | 275.45 g/mol |

| Physical State | Information not available |

| Appearance | Information not available |

| Odor | Information not available |

Hazard Identification and Classification

While specific quantitative toxicity data for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is limited, it should be handled as a hazardous substance. The following table summarizes potential hazards based on information for structurally similar compounds and general principles of halogenated aromatic compounds.

| Hazard Category | Classification | Precautionary Statement |

| Acute Toxicity (Oral) | No data available | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Corrosion/Irritation | Assumed to be an irritant | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| Serious Eye Damage/Irritation | Assumed to be a serious irritant | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | Assumed to be an irritant | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles and a face shield should be worn. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for integrity before each use. |

| Body Protection | A chemical-resistant laboratory coat, fully buttoned, is necessary. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |

| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Handling

-

Engineering Controls: Always handle this compound within a properly functioning and certified chemical fume hood.

-

Procedural Controls:

-

Avoid the formation of dust and aerosols.

-

Keep containers tightly closed when not in use.

-

Use appropriate tools to avoid direct contact.

-

Wash hands thoroughly after handling.

-

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Containers: Keep in the original, tightly sealed container.

Emergency Procedures

Immediate and appropriate response to emergencies is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills:

-

Ensure proper PPE is worn.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: May produce toxic and corrosive gases, including carbon oxides, hydrogen halides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene must be treated as hazardous waste.

-

Waste Segregation: Collect all contaminated materials (e.g., gloves, absorbent materials, empty containers) in a dedicated, clearly labeled hazardous waste container.

-

Disposal: Dispose of in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Protocols and Workflows (Visualized)

The following diagrams illustrate standard safety workflows for handling hazardous chemicals like 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.

Caption: Standard workflow for handling 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.

Caption: Emergency response workflow for a chemical spill.

The Trifluoromethoxybenzene Moiety: A Keystone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, and among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent. This technical guide provides a comprehensive overview of the role of trifluoromethoxybenzene derivatives in medicinal chemistry, detailing their synthesis, physicochemical properties, and impact on biological activity. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group imparts a unique combination of properties to an aromatic scaffold, significantly influencing a molecule's pharmacokinetic and pharmacodynamic profile. These properties are often compared and contrasted with the more common trifluoromethyl (-CF₃) group and other halogens.

Key Physicochemical Properties:

-

High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[1] This is greater than that of the trifluoromethyl group (π ≈ +0.88) and significantly higher than other halogens like chlorine (π ≈ +0.71) or fluorine (π ≈ +0.14). This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This enhanced stability can lead to a longer in vivo half-life and improved bioavailability of drug candidates.[3][4]

-

Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -OCF₃ group a potent electron-withdrawing substituent. This can significantly influence the pKa of nearby acidic or basic functionalities, affecting a molecule's ionization state at physiological pH and its interactions with biological targets.[1][4]

-

Bioisosterism: The trifluoromethoxy group is often considered a bioisostere of other groups. For instance, it can be viewed as a "super-halogen" due to its electronic properties being similar to that of a chlorine or fluorine atom.[5] It can also serve as a more lipophilic and metabolically stable replacement for a methoxy group.

Synthesis of Trifluoromethoxybenzene Derivatives

The synthesis of trifluoromethoxybenzene derivatives has historically been challenging. However, recent advances have provided more accessible and versatile methods.

General Synthetic Strategies

Several approaches are employed for the introduction of the trifluoromethoxy group onto a benzene ring:

-

From Phenols: This is a common strategy that involves the conversion of a phenol to a trifluoromethyl ether. One method involves a two-step process: reaction with a thiocarbonyl compound followed by fluorination. Another approach is the direct O-trifluoromethylation using electrophilic trifluoromethylating reagents.

-

From Anisoles: Anisoles can be converted to trifluoromethoxybenzenes through a chlorination/fluorination sequence.

-

Modern Methods: More recent developments include the use of hypervalent iodine reagents, such as Togni reagents, for the electrophilic trifluoromethoxylation of various substrates under milder conditions.

Detailed Experimental Protocol: Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

This protocol describes a two-step synthesis of ortho-trifluoromethoxylated aniline derivatives from N-aryl-N-hydroxyacetamide precursors.

Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide

-

Reagents and Equipment:

-

N-aryl-N-hydroxyacetamide derivative (1.0 equiv)

-

Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)

-

Cesium carbonate (Cs₂CO₃) (0.1 equiv)

-

Anhydrous chloroform (CHCl₃)

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Nitrogen atmosphere (glovebox or Schlenk line)

-

-

Procedure:

-

Inside a glovebox, add the N-aryl-N-hydroxyacetamide, Togni reagent II, and Cs₂CO₃ to the round-bottom flask.

-

Add anhydrous chloroform to the flask.

-

Seal the flask and stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Intramolecular OCF₃ Migration

-

Reagents and Equipment:

-

O-trifluoromethylated N-aryl-N-hydroxyacetamide from Step 1 (1.0 equiv)

-

Nitromethane (CH₃NO₂)

-

Pressure vessel with a magnetic stir bar

-

-

Procedure:

-

Add the O-trifluoromethylated intermediate and nitromethane to the pressure vessel.

-

Seal the vessel and heat the reaction mixture to 120 °C for 20-24 hours.

-

Cool the reaction to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the ortho-trifluoromethoxylated aniline derivative.

-

Quantitative Biological Activity of Trifluoromethoxybenzene Derivatives

The incorporation of the trifluoromethoxybenzene moiety has led to the discovery of potent modulators of various biological targets. The following tables summarize the in vitro activity of selected trifluoromethoxybenzene derivatives.

Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 2-(trifluoromethoxy)benzene-1-sulfonate | Butyrylcholinesterase (BChE) | 61.88 | [6] |

| Riluzole | - | - | [7] |

| Compound 3b | Melanoma (C32) | 24.4 | [8] |

| Compound 3b | Melanoma (A375) | 25.4 | [8] |

| Compound 3b | Breast Cancer (MCF-7/WT) | - | [8] |

| Compound 3b | Prostate Cancer (DU145) | - | [8] |

Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 3b | Melanoma (C32) | 24.4 | [8] |

| Compound 3b | Melanoma (A375) | 25.4 | [8] |

| Compound 3d | Melanoma (C32) | 87.4 | [8] |

| Compound 3d | Melanoma (A375) | 103 | [8] |

| Compound 4a | Normal (CHO-K1) | 48.5 | [8] |

| Compound 4a | Normal (HaCaT) | 747.5 | [8] |

Pharmacokinetic Profile and In Vitro ADME Assays

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The trifluoromethoxy group is often introduced to favorably modulate these parameters.

Key In Vitro ADME Assays

a) Metabolic Stability Assay using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

-

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a compound.

-

General Protocol:

-

Incubation: The test compound is incubated with liver microsomes (human or other species) in the presence of a NADPH-regenerating system at 37°C.[4][9]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

-

Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t₁/₂ = 0.693/k) and intrinsic clearance are calculated.

-

b) Caco-2 Permeability Assay

This assay is used to predict in vivo intestinal absorption of a compound.

-

Objective: To determine the apparent permeability coefficient (Pₐₚₚ) of a compound across a Caco-2 cell monolayer.

-

General Protocol:

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a trans-well plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.[10]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]

-

Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at specific time intervals.

-

Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Pₐₚₚ) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. The efflux ratio (Pₐₚₚ(B→A) / Pₐₚₚ(A→B)) is calculated to assess the potential for active efflux.[10]

-

Mechanism of Action and Signaling Pathways: The Case of Riluzole

Riluzole, a drug approved for the treatment of amyotrophic lateral sclerosis (ALS), is a prime example of a successful therapeutic agent containing a trifluoromethoxybenzene moiety. Its neuroprotective effects are attributed to its modulation of glutamate neurotransmission and other downstream signaling pathways.[7]

Riluzole's Impact on Glutamatergic Signaling

Riluzole's primary mechanism of action is the inhibition of glutamate release. It also blocks postsynaptic glutamate receptors and voltage-gated sodium and calcium channels.[7][11]

Downstream Signaling Pathways Influenced by Riluzole

Beyond its direct effects on glutamate signaling, riluzole has been shown to modulate intracellular pathways involved in cell survival and apoptosis, such as the PI3K/Akt/mTOR pathway.[7] In some cancer models, riluzole has been observed to inhibit this pro-survival pathway.

Conclusion

The trifluoromethoxybenzene moiety has firmly established itself as a valuable component in the medicinal chemist's toolkit. Its ability to confer high lipophilicity, metabolic stability, and unique electronic properties provides a powerful strategy for optimizing the drug-like characteristics of lead compounds. As synthetic methodologies for the introduction of the -OCF₃ group continue to improve, we can anticipate the development of an even greater number of innovative therapeutics containing this privileged structural motif. This guide has provided a foundational understanding of the multifaceted role of trifluoromethoxybenzene derivatives in medicinal chemistry, offering insights into their synthesis, biological activity, and pharmacokinetic profiles to aid in the rational design of future medicines.

References

- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. What is the mechanism of Riluzole? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical and materials science sectors for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[1]

This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. This substrate is of particular interest in medicinal chemistry due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The molecule features two distinct halogen atoms, bromine and chlorine, allowing for chemoselective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed couplings, enabling selective functionalization at the 4-position.[2]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br over C-Cl) of the aryl halide to form a palladium(II) intermediate.[3]

-

Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) complex. The base is crucial for the activation of the boronic acid.[4]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

The electron-withdrawing nature of the trifluoromethoxy group at the 2-position is expected to influence the electronic properties of the aromatic ring, potentially affecting the rates of oxidative addition and reductive elimination.

Data Presentation: Reaction Conditions for Structurally Similar Substrates

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-2-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 95 | [5] |

| 1-Bromo-2-(chloromethyl)benzene | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 93 | [5] |

| 1-Bromo-2-(chloromethyl)benzene | (3-Chlorophenyl)boronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 80 | [5] |

| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DME | 80 | 12 | 92 | [2] |

| 3-Bromo-7-chloro-1-benzothiophene | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 | Not specified |

Experimental Protocols

The following protocols are designed based on established methods for selective Suzuki-Miyaura coupling of bromo-chloro aromatic compounds. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yield for specific arylboronic acids.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol employs a highly active palladium precatalyst with a sterically hindered biarylphosphine ligand, which is often effective for challenging cross-coupling reactions.

Materials:

-

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (1-3 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Anhydrous 1,4-dioxane or Toluene

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

-

Add the palladium catalyst, Pd(dtbpf)Cl₂ (0.02 mmol, 2 mol%).

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-chloro-2-(trifluoromethoxy)benzene.

Protocol 2: Alternative Conditions using a Palladium Acetate Catalyst

This protocol provides a more classical approach using a common palladium source and a phosphine ligand.

Materials:

-

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) or Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4-8 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)

-

Toluene or 1,4-Dioxane

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%).

-

Add the catalyst-ligand mixture to the main reaction flask.

-

Add toluene (8 mL) and degassed water (1 mL) to the flask.

-

Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the product by flash column chromatography.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A logical workflow for the Suzuki cross-coupling experiment.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications and detailed protocols for palladium-catalyzed cross-coupling reactions involving 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. This trifunctionalized aromatic compound is a valuable building block in organic synthesis, particularly for the introduction of the 4-chloro-2-(trifluoromethoxy)phenyl moiety into complex molecules, which is of interest in the development of novel pharmaceuticals and agrochemicals.

The presence of both a bromine and a chlorine atom on the benzene ring allows for selective, sequential functionalization. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond, enabling chemoselective cross-coupling reactions at the 4-position.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by a transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck) step, and the cycle is completed by reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. For 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, this reaction allows for the selective formation of a biaryl linkage at the 4-position.

Representative Reaction Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | >95 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 98 |

| 3 | 2-Bromopyridine | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 95 |

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for analogous aryl bromides and should be optimized for the specific substrate.

-

Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a new C-C bond by coupling an aryl halide with an alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base. The trifluoromethoxy group, being electron-withdrawing, can enhance the reactivity of the aryl bromide in the oxidative addition step.

Representative Reaction Data for Heck Reaction of Aryl Bromides

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 90 |

| 3 | 4-Bromobenzonitrile | Styrene | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | Acetonitrile | 80 | 88 |

Experimental Protocol: Representative Heck Reaction

This protocol is based on established methods for electron-deficient aryl bromides and should be optimized.

-